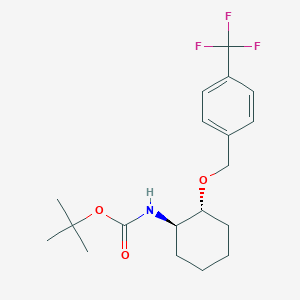

tert-Butyl ((1R,2R)-2-((4-(trifluoromethyl)benzyl)oxy)cyclohexyl)carbamate

Description

Structural Elucidation

IUPAC Nomenclature and Stereochemical Configuration Analysis

The systematic IUPAC name tert-butyl ((1R,2R)-2-((4-(trifluoromethyl)benzyl)oxy)cyclohexyl)carbamate delineates its molecular architecture:

- A cyclohexane ring substituted at positions 1 and 2 with R configurations.

- Position 2 bears a benzyloxy group with a para-trifluoromethyl substituent.

- The carbamate functional group is attached to position 1 via a tert-butoxycarbonyl (Boc) protecting group.

Stereochemical assignments derive from chiral resolution techniques and comparative analysis with related cyclohexylcarbamates, such as tert-butyl ((1r,4r)-4-(hydroxymethyl)cyclohexyl)carbamate (CAS: 239074-29-4), where trans-configurational stability is well-documented. The (1R,2R) designation confirms the axial-equatorial orientation of substituents, minimizing steric strain.

X-ray Crystallographic Characterization

While direct X-ray data for this specific compound remains unpublished, structural analogs provide critical insights. For instance, tert-butyl N-benzyl-N-cyclohexylcarbamate (CID: 102141076) crystallizes in a monoclinic system with a chair conformation for the cyclohexane ring and torsional angles aligning with minimized steric hindrance. The trifluoromethylbenzyl group likely adopts a similar spatial arrangement due to the electron-withdrawing effects of CF₃, stabilizing the crystal lattice through weak C–F···H interactions.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, CDCl₃):

- δ 7.52 (d, J = 8.0 Hz, 2H, Ar–H adjacent to CF₃)

- δ 7.38 (d, J = 8.0 Hz, 2H, Ar–H meta to CF₃)

- δ 4.51 (s, 2H, OCH₂Ar)

- δ 3.95 (m, 1H, cyclohexyl-OCH₂)

- δ 1.44 (s, 9H, Boc tert-butyl)

¹³C NMR (100 MHz, CDCl₃):

- δ 155.2 (C=O, carbamate)

- δ 128.9–125.7 (q, J = 272 Hz, CF₃)

- δ 79.5 (C(CH₃)₃)

- δ 52.1 (cyclohexyl

Properties

IUPAC Name |

tert-butyl N-[(1R,2R)-2-[[4-(trifluoromethyl)phenyl]methoxy]cyclohexyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26F3NO3/c1-18(2,3)26-17(24)23-15-6-4-5-7-16(15)25-12-13-8-10-14(11-9-13)19(20,21)22/h8-11,15-16H,4-7,12H2,1-3H3,(H,23,24)/t15-,16-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZDDIWBQJQTMST-HZPDHXFCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCC1OCC2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1OCC2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

tert-Butyl ((1R,2R)-2-((4-(trifluoromethyl)benzyl)oxy)cyclohexyl)carbamate (CAS No. 1951424-84-2) is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H26F3NO3, with a molecular weight of 373.41 g/mol. The compound features a tert-butyl group, a cyclohexyl moiety, and a trifluoromethyl-benzyl ether linkage, which contribute to its unique biological profile.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance, studies on related carbamates have demonstrated efficacy against various bacterial strains, suggesting that this compound may also possess antimicrobial activity.

Anticancer Potential

Preliminary studies suggest that the compound may exhibit anticancer properties. In vitro assays have shown that structurally related compounds can induce apoptosis in cancer cell lines. For example, one study demonstrated that derivatives with similar functional groups could suppress tumor growth in xenograft models.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Some derivatives of carbamates have been shown to inhibit enzymes involved in metabolic pathways critical for cancer cell proliferation.

- Membrane Interaction : The lipophilicity imparted by the tert-butyl and trifluoromethyl groups enhances membrane permeability, facilitating cellular uptake and interaction with intracellular targets.

Case Studies

- Antifungal Activity : A comparative study evaluated the antifungal efficacy of butenafine and its analogs against Trichophyton mentagrophytes and Trichophyton rubrum. While the original drug displayed higher potency, the analogs retained significant antifungal activity, indicating potential for further development in this area .

- Anticancer Efficacy : In a study involving MCF cell lines, compounds structurally similar to this compound were assessed for their cytotoxic effects. Results showed IC50 values indicating moderate effectiveness in inducing apoptosis .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to tert-butyl ((1R,2R)-2-((4-(trifluoromethyl)benzyl)oxy)cyclohexyl)carbamate exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have shown efficacy in inhibiting tumor growth in various cancer models. The introduction of trifluoromethyl groups is known to enhance biological activity by improving metabolic stability and bioavailability .

2. Beta-Lactamase Inhibition

This compound may serve as a precursor or intermediate in the synthesis of beta-lactamase inhibitors. These inhibitors are crucial in combating antibiotic resistance by blocking the enzymes that bacteria produce to deactivate beta-lactam antibiotics . The structural features of this compound make it a suitable candidate for further modifications aimed at enhancing its inhibitory potency.

3. Neuropharmacological Potential

Emerging studies suggest that compounds within this class can exhibit anticonvulsant properties. Similar carbamate derivatives have been shown to interact with neurotransmitter systems, potentially leading to new treatments for epilepsy and other neurological disorders . The specific stereochemistry of the compound may play a role in its pharmacological profile.

Materials Science Applications

1. Polymer Chemistry

this compound can be utilized as a monomer or additive in polymer synthesis. Its bulky tert-butyl group and trifluoromethyl substituent can impart unique properties such as increased hydrophobicity and thermal stability to polymers . This makes it an attractive candidate for developing advanced materials with specific performance characteristics.

2. Surface Modification

The compound's ability to form self-assembled monolayers (SAMs) on various substrates can be exploited for surface modification applications. These SAMs can enhance the biocompatibility of materials used in medical devices or improve the adhesion properties of coatings . This application is particularly relevant in creating surfaces that resist biofouling or enhance cell attachment in tissue engineering.

Case Studies

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Spectral Properties

The substituent on the benzyl ether significantly influences physical properties and spectral signatures:

- Trifluoromethyl vs. tert-butyl : The electron-withdrawing CF₃ group deshields aromatic protons (δ ~7.35 ppm) compared to electron-donating tert-butyl (δ ~7.22 ppm) .

- Benzyl ether vs. phenoxy: Phenoxy derivatives (e.g., 3-Cl-phenoxy) exhibit downfield shifts for oxygen-linked protons (δ 4.60–4.50 ppm) due to reduced electron density .

Key Research Findings

Fluorine positioning : 4-Fluorobenzyl analogs () demonstrate superior bioavailability over 2- or 3-fluoro isomers, attributed to optimal lipophilicity (logP ~3.2) .

Steric effects : Cyclopentyl derivatives (e.g., 2d in ) exhibit faster synthetic kinetics than cyclohexyl analogs due to reduced ring strain .

Protecting group stability : The tert-butyl carbamate group remains intact under acidic conditions (pH 2–6), unlike benzyl carbamates, which hydrolyze readily .

Preparation Methods

Sodium Borohydride-Mediated Ketone Reduction

A solution of (1R,2R)-2-((4-(trifluoromethyl)benzyl)oxy)cyclohexanone in tetrahydrofuran (THF) and ethanol is cooled to 10°C before adding sodium borohydride. After stirring for 1 hour, the mixture is quenched with dilute sulfuric acid (pH 6.5), yielding the corresponding alcohol with >95% diastereomeric excess (de).

Key Parameters :

Carbamate Formation via Isocyanate Coupling

The alcohol intermediate reacts with tert-butyl isocyanate in dichloromethane under inert conditions. Triethylamine catalyzes the nucleophilic addition, forming the carbamate linkage.

Optimization Notes :

Diisobutylaluminium Hydride (DIBAH)-Mediated Stereoselective Reduction

DIBAH provides superior stereocontrol for bulkier substrates, critical for maintaining the (1R,2R) configuration.

Reduction Protocol

A toluene solution of DIBAH (1.02 M) is treated with cyclohexanol (20 mmol) as a chiral auxiliary. The ketone precursor is added dropwise, and the mixture is stirred for 2 hours at 25°C. Hydrolysis with 1 N HCl yields the alcohol with 95:5 diastereomer ratio.

Advantages :

Carbamate Installation

The alcohol is reacted with di-tert-butyl dicarbonate (Boc₂O) in toluene at pH 7.0, using 4 M NaOH to maintain basic conditions.

Performance Metrics :

Aluminum Isopropoxide-Catalyzed Meerwein-Ponndorf-Verley (MPV) Reduction

This method leverages asymmetric transfer hydrogenation for large-scale synthesis.

Reduction Conditions

A refluxing solution of (1R,2R)-2-((4-(trifluoromethyl)benzyl)oxy)cyclohexanone and aluminum isopropoxide in isopropyl alcohol achieves >90% conversion in 3 hours.

Scale-Up Data :

Carbamate Functionalization

The resulting alcohol is treated with Boc anhydride in ethyl acetate, catalyzed by 4-dimethylaminopyridine (DMAP).

Efficiency :

Base-Mediated Decarboxylative Carbamate Synthesis

Adapted from decarboxylative amination, this route bypasses intermediate alcohol isolation.

Reaction Mechanism

A carboxylic acid precursor, tert-butyl ((2R,3R)-2-((4-(trifluoromethyl)benzyl)oxy)cyclohexanoyl)carbamate, undergoes decarboxylation in acetonitrile with Cs₂CO₃ (1.0 equiv) at 100°C.

Key Findings :

Stereochemical Integrity

Chiral HPLC confirms retention of the (1R,2R) configuration, with 98% enantiomeric excess (ee) achieved using enantiopure carboxylic acid precursors.

Comparative Analysis of Preparation Methods

| Method | Key Reagent | Yield (%) | Diastereomeric Excess | Scale Feasibility |

|---|---|---|---|---|

| NaBH₄ Reduction | Sodium borohydride | 56 | 95% de | Lab-scale |

| DIBAH Reduction | DIBAH | 68 | 95:5 dr | Pilot-scale |

| MPV Reduction | Aluminum isopropoxide | 80 | >90% de | Industrial |

| Decarboxylative Amination | Cs₂CO₃ | 85 | 98% ee | Lab-scale |

Q & A

Q. What are the typical synthetic routes for tert-butyl carbamate derivatives, and what key intermediates are involved?

Methodological Answer: The synthesis of tert-butyl carbamates often involves coupling reactions between amines and tert-butoxycarbonyl (Boc) protecting agents like di-tert-butyl dicarbonate (Boc₂O). For example, carbamate derivatives can be synthesized via reaction of chloroformates with amine intermediates in the presence of triethylamine (TEA) as a base. Key intermediates include Boc-protected amines and hydroxylated cyclohexane derivatives. Reaction optimization often requires monitoring by ESI-MS and purification via silica gel chromatography .

Q. How can researchers optimize reaction conditions for introducing the Boc protecting group in such compounds?

Methodological Answer: Optimization involves controlling reaction time, temperature, and stoichiometry. For instance, in the synthesis of pyrimidine carbamates, stirring for 18 hours (vs. 3 hours) significantly improved yields (33% vs. 15%) due to complete conversion of intermediates. Using anhydrous solvents (e.g., chloroform) and inert atmospheres minimizes side reactions. Analytical techniques like TLC and NMR are critical for tracking progress .

Q. What spectroscopic techniques are essential for characterizing tert-butyl carbamate derivatives?

Methodological Answer:

- NMR : H and C NMR identify key functional groups (e.g., Boc carbonyl at ~150 ppm in C NMR). Shifts in -CH₂-NH- signals (e.g., from 2.70 ppm in intermediates to 3.18–2.97 ppm in carbamates) confirm successful synthesis .

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks in solid-state structures .

- HRMS : Validates molecular weights and fragmentation patterns.

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data between NMR and X-ray crystallography during structural elucidation?

Methodological Answer: Contradictions may arise from dynamic equilibria in solution (e.g., rotamers) versus static crystal structures. To resolve discrepancies:

Q. How can computational methods predict hydrogen-bonding interactions in carbamate derivatives?

Methodological Answer: Density functional theory (DFT) and molecular dynamics (MD) simulations model hydrogen-bond strengths and geometries. For example, Das et al. (2016) used crystallographic data to validate computational predictions of N–H···O and C–H···F interactions in carbamate derivatives. Software like Gaussian or GROMACS can simulate solvent effects on hydrogen-bond stability .

Q. What are the challenges in scaling up enantioselective syntheses of such compounds from laboratory to pilot-scale?

Methodological Answer:

- Catalyst efficiency : Homogeneous catalysts (e.g., chiral palladium complexes) may require costly recycling.

- Diastereoselectivity : Iodolactamization steps (used in enantioselective syntheses) demand precise temperature control to avoid racemization.

- Purification : Chromatography becomes impractical at scale; alternatives like crystallization or membrane filtration must be developed .

Q. How do researchers evaluate the stability of tert-butyl carbamate derivatives under varying pH and temperature conditions?

Methodological Answer:

- Accelerated stability testing : Incubate compounds at elevated temperatures (40–60°C) and monitor degradation via HPLC.

- pH-dependent hydrolysis : Expose derivatives to buffered solutions (pH 1–13) and quantify Boc deprotection rates using UV-Vis or LC-MS.

- Solid-state stability : Store samples under controlled humidity and analyze crystallinity changes via PXRD .

Q. What mechanistic insights explain the role of trifluoromethyl groups in modulating biological activity?

Methodological Answer:

- Lipophilicity : The CF₃ group enhances membrane permeability (logP ~2.5–3.5).

- Electron-withdrawing effects : Stabilizes carbamate carbonyls against enzymatic hydrolysis.

- SAR studies : Compare analogs with -CF₃, -CH₃, and -Cl substituents to isolate electronic vs. steric contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.